molecular formula C22H21BrN2O4S B2550450 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide CAS No. 946329-82-4

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide

Cat. No.: B2550450
CAS No.: 946329-82-4
M. Wt: 489.38
InChI Key: SGDLUHYQMMZKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a benzenesulfonyl-substituted dihydropyridinone core and a 4-bromo-3-methylphenyl substituent. Such structural features are common in pharmacologically active molecules, particularly those targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-14-12-17(9-10-19(14)23)24-20(26)13-25-16(3)11-15(2)21(22(25)27)30(28,29)18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDLUHYQMMZKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)Br)C)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate with 4-bromo-3-methylphenylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the N-substituted 2-arylacetamide family, which shares structural motifs with natural and synthetic bioactive molecules. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Features Reported Bioactivity
Target Compound ~533.4 Benzenesulfonyl, dihydropyridinone, Br N–H⋯O, C–H⋯O (sulfonyl) Not explicitly reported
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 338.14 4-Bromophenyl, 3,4-difluorophenyl N–H⋯O, C–H⋯F Antimicrobial (inferred)
(S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide ~532.5 Sulfamoyl, tetrahydropyrimidinyl, thio N–H⋯O, S–H⋯O Enzyme inhibition
Key Observations:

Substituent Influence on Hydrogen Bonding: The target compound’s benzenesulfonyl group enables stronger hydrogen-bonding interactions (e.g., C–H⋯O) compared to the weaker C–H⋯F interactions in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide . This may enhance crystalline stability or solubility.

However, the additional methyl group may further restrict rotational freedom .

Bioactivity Implications :

  • Sulfonamide-containing analogues (e.g., ’s B13) exhibit enzyme inhibitory activity due to sulfonyl group interactions with catalytic residues. The target compound’s benzenesulfonyl moiety may confer similar properties, though experimental validation is needed .

Crystallographic and Packing Behavior

  • ’s Compound : Exhibits a dihedral angle of 66.4° between aromatic rings, with N–H⋯O and C–H⋯F interactions stabilizing a [100] chain structure .
  • Target Compound: The dihydropyridinone core and benzenesulfonyl group likely promote planar stacking via π-π interactions, while the bromophenyl group may disrupt symmetry, leading to distinct packing motifs.

Biological Activity

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide is a complex organic compound with a unique molecular structure that combines a benzenesulfonyl group, a dimethyl-substituted pyridine ring, and an acetamide moiety. This compound has been the subject of various studies due to its potential biological activities, including enzyme inhibition and therapeutic applications in medicine.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H20BrN2O3S\text{C}_{18}\text{H}_{20}\text{Br}\text{N}_2\text{O}_3\text{S}

Key Features:

  • Benzenesulfonyl Group: This functional group is known for its ability to interact with various biological targets, potentially influencing enzyme activity.
  • Dihydropyridine Moiety: The 1,2-dihydropyridine structure is often associated with calcium channel blockers and has implications in cardiovascular health.
  • Acetamide Group: This moiety can enhance the compound's solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The benzenesulfonyl group may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation: The pyridine ring may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activity of compounds related to this compound. Key findings include:

In Vitro Studies

A comparative study on similar compounds showed IC50 values for AChE inhibition ranging from 5.80 ± 2.18 µM to 40.80 ± 5.90 µM . The standard drug Donepezil exhibited an IC50 of 33.65 ± 3.50 µM for AChE inhibition. This indicates that derivatives of the compound may possess comparable or enhanced inhibitory properties.

CompoundIC50 (µM) AChEIC50 (µM) BuChE
Donepezil33.65 ± 3.5035.80 ± 4.60
Analogue 125.00 ± 3.0030.00 ± 5.00
Analogue 215.00 ± 1.5020.00 ± 2.00

Note: Values are illustrative and based on related studies.

Case Studies

In a specific case study focusing on the anti-inflammatory properties of similar sulfonamide derivatives, researchers observed significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-α when treated with these compounds . This suggests that the compound could have therapeutic implications in inflammatory conditions.

Toxicological Profile

Preliminary assessments indicate that while the compound exhibits promising biological activity, its safety profile must be thoroughly evaluated through toxicological studies to determine any potential adverse effects associated with its use.

Q & A

Basic Question: What synthetic routes are commonly employed to prepare this compound, and how do reaction conditions influence product purity?

Methodological Answer:
The synthesis of this compound involves multi-step functionalization of the pyridine core. A typical approach includes:

Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base at 80°C).

Acetamide coupling : Reacting the intermediate with 4-bromo-3-methylaniline using EDCI/HOBt coupling reagents in dichloromethane.
Reaction conditions (temperature, solvent polarity, and catalyst choice) critically affect yield and purity. For example, elevated temperatures may promote side reactions like hydrolysis of the dihydropyridinone ring, necessitating careful monitoring by TLC or HPLC .

Advanced Question: How can researchers optimize synthetic pathways to minimize byproducts from competing sulfonylation or acetamide coupling steps?

Methodological Answer:
By applying Design of Experiments (DoE) principles, researchers can systematically vary parameters (e.g., reagent stoichiometry, temperature, and reaction time) to identify optimal conditions. For instance:

  • Taguchi orthogonal arrays can reduce experimental runs while maximizing data on byproduct formation.
  • In-line FTIR spectroscopy enables real-time tracking of sulfonylation progress, preventing over-functionalization.
    Evidence from analogous pyridine derivatives suggests that using bulky tertiary amines (e.g., DIPEA) suppresses unwanted N-alkylation during acetamide coupling .

Basic Question: What analytical techniques are essential for structural characterization, and how are they prioritized?

Methodological Answer:
Key techniques include:

NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 4,6-dimethyl substitution via splitting patterns).

High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects halogen (Br) isotopic patterns.

X-ray crystallography : Resolves conformational ambiguities (e.g., dihydropyridinone ring puckering).
Prioritization depends on sample availability: HRMS is preferred for microgram-scale samples, while crystallography requires high-purity single crystals .

Advanced Question: How can researchers address contradictions between crystallographic data and spectroscopic results (e.g., unexpected tautomerism)?

Methodological Answer:
Discrepancies often arise from dynamic equilibria in solution (e.g., keto-enol tautomerism) versus static solid-state structures. Strategies include:

Variable-temperature NMR : Identifies shifting proton environments indicative of tautomeric interconversion.

DFT calculations : Predicts energetically favorable tautomers and compares with experimental data.

Synchrotron XRD : Enhances resolution for detecting minor disorder in crystal lattices.
Cross-validation with Raman spectroscopy can further reconcile solid-state and solution-phase behavior .

Basic Question: What biological activity assays are suitable for initial screening, and how are false positives mitigated?

Methodological Answer:

In vitro enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates.

Antimicrobial disk diffusion : Test against Gram-positive/negative bacteria with zone-of-inhibition quantification.
To reduce false positives:

  • Include counter-screens (e.g., cytotoxicity assays on mammalian cells).
  • Validate hits via dose-response curves (IC₅₀/EC₅₀ determination) and structural analogs to establish SAR trends .

Advanced Question: How can researchers resolve conflicting bioactivity data between in vitro and cell-based assays?

Methodological Answer:
Discrepancies may stem from poor cellular permeability or metabolic instability. Approaches include:

LogP measurement : Assess lipophilicity to predict membrane penetration.

Metabolite profiling : Use LC-MS to identify degradation products in cell media.

Proteomic profiling : Compare target engagement in lysates vs. intact cells via thermal shift assays.
For example, methyl or bromo substituents on the phenyl ring may enhance metabolic stability but reduce solubility, requiring balanced optimization .

Basic Question: What computational tools are recommended for modeling this compound’s interactions with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina, Glide) : Predict binding poses to targets like kinases or GPCRs.

MD simulations (GROMACS) : Explore conformational flexibility and binding stability over time.

QSAR models : Relate substituent effects (e.g., bromo vs. methyl groups) to activity using descriptors like Hammett σ values.
Validation via free-energy perturbation (FEP) calculations improves accuracy for halogen-bonding interactions .

Advanced Question: How can researchers reconcile low crystallographic resolution with ambiguous electron density for the benzenesulfonyl group?

Methodological Answer:

Twinned refinement (SHELXL) : Apply twin laws to model disorder in sulfonyl oxygen positions.

Composite omit maps : Exclude ambiguous regions during initial refinement to reduce model bias.

Multiconformer modeling : Assign partial occupancies to alternative sulfonyl orientations.
Cross-validation with B-factors and Ramachandran plots ensures geometric plausibility .

Basic Question: What safety protocols are critical for handling this compound, given its structural analogs’ hazards?

Methodological Answer:

PPE : Nitrile gloves, lab coats, and fume hoods for dust/aerosol prevention.

Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses.

Waste disposal : Halogenated waste streams for bromine-containing byproducts.
Refer to SDS analogs (e.g., benzosulfonyl derivatives) for toxicity thresholds and emergency procedures .

Advanced Question: How can researchers design stable formulations for in vivo studies despite this compound’s low aqueous solubility?

Methodological Answer:

Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) with sonication for dispersion.

Nanoemulsions : Prepare via high-pressure homogenization with lecithin stabilizers.

Prodrug strategies : Introduce phosphate esters at the acetamide nitrogen for pH-dependent release.
Preclinical pharmacokinetic studies in rodents should monitor plasma stability and tissue accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.